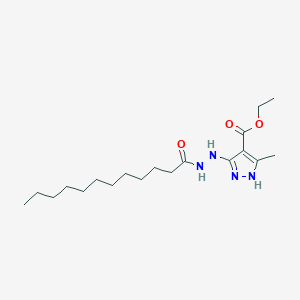![molecular formula C26H16Cl2N2O4S B290118 N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. This compound has also been found to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide is its ability to exhibit multiple therapeutic activities. This makes it a potential candidate for the development of multi-targeted drugs. However, the limitations of this compound include its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
The potential therapeutic applications of N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide are vast, and there are several future directions that can be explored. One area of research could focus on developing novel formulations of this compound to improve its solubility and stability. Another direction could be to investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Furthermore, the development of selective inhibitors of the enzymes and signaling pathways targeted by this compound could lead to the development of more potent and specific drugs.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide involves the reaction of 4-chloro-2-nitroaniline with 6-chloro-4-hydroxy-2H-benzoxazin-3(4H)-one in the presence of a reducing agent. The resulting intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and 4-biphenylboronic acid to obtain the final product.
Applications De Recherche Scientifique
N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C26H16Cl2N2O4S |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
N-[4-chloro-2-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N2O4S/c27-18-9-13-24(21(14-18)25-29-23-12-8-19(28)15-22(23)26(31)34-25)30-35(32,33)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15,30H |
Clé InChI |
FBKALJPTUBRXHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C4=NC5=C(C=C(C=C5)Cl)C(=O)O4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C4=NC5=C(C=C(C=C5)Cl)C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
